
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, also known as CDC, is a cyclopropane-containing amino acid that has gained attention in recent years due to its potential applications in drug discovery and chemical biology. CDC is a chiral molecule that exists in two enantiomeric forms, (1R,3S)-CDC and (1S,3R)-CDC.
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including cyclopropane carboxylic acids, are used as precursors for various industrial chemicals. However, they can inhibit microbial growth at concentrations below desired yields. This is crucial in the context of fermentative production using microbes like E. coli and S. cerevisiae. Strategies to increase microbial robustness against such inhibition involve understanding the key effects on cell membranes and internal pH, and engineering appropriate exporters and metabolic pathways for tolerance (Jarboe et al., 2013).
Enzyme Reactions with Cyclopropanoid Diagnostic Probes
Cyclopropanoid radical/cation diagnostic probes, including cyclopropane derivatives, are used to trace O-atom incorporation during catalysis by enzymes. This method, involving 18O2 and 18OH2, has helped understand the reactions of diiron enzymes and cytochrome P450 with substrates like norcarane and dimethylcyclopropane. These studies help elucidate mechanistic pathways and product formation in enzymatic reactions (Moe & Fox, 2005).
Neurotoxicity of Pyrethroids
Cyclopropane carboxylic acids are part of the structure of pyrethroids, synthetic derivatives of natural pyrethrins, which are used in pest control and may pose risks of neurotoxicity. Understanding the molecular mechanism of pyrethroid neurotoxicity, specifically their interaction with voltage-sensitive sodium channels, is crucial for assessing their safety and environmental impact (Ahmed & Athar, 2023).
Reactive Extraction of Carboxylic Acids
Reactive extraction using organic solvents or supercritical fluids is an efficient method for separating carboxylic acids from aqueous solutions. This process is particularly important for the recovery of carboxylic acids like cyclopropane carboxylic acids from industrial streams. Supercritical CO2, for example, is recommended due to its environmentally friendly and non-toxic properties, offering higher yields and simplicity compared to other methods (Djas & Henczka, 2018).
Intramolecular Reactions of Diazocarbonyl Compounds
Diazocarbonyl compounds, including those derived from cyclopropane carboxylic acids, undergo intramolecular cyclization to form cyclopropanes. This reaction is significant for the synthesis of natural products and complex polycyclic systems. Understanding the intramolecular reactions of α-diazocarbonyl compounds has wide applications in synthetic organic chemistry, allowing for efficient and economical syntheses (Burke & Grieco, 1980).
Eigenschaften
IUPAC Name |
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWCRIBGDUFUKB-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

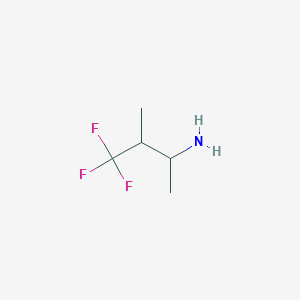
![N-benzyl-N-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437546.png)
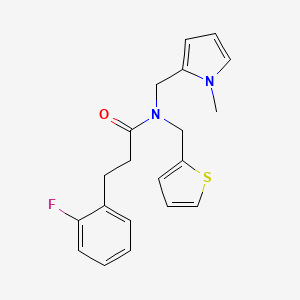
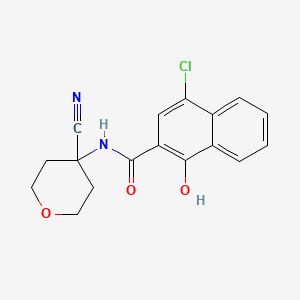
![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2437550.png)
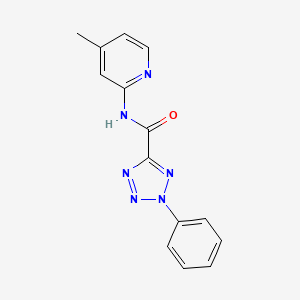
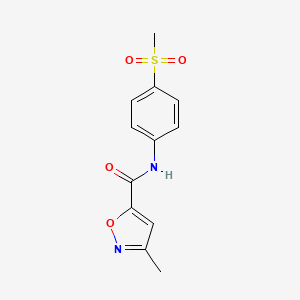
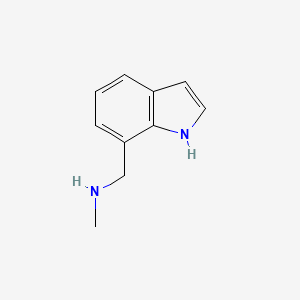
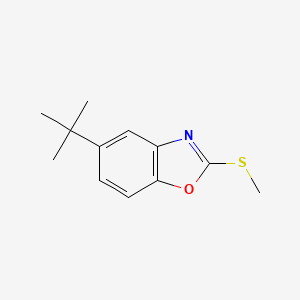

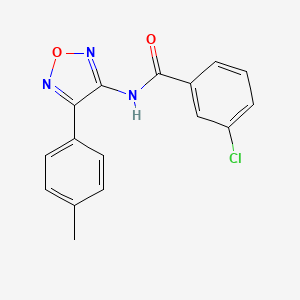
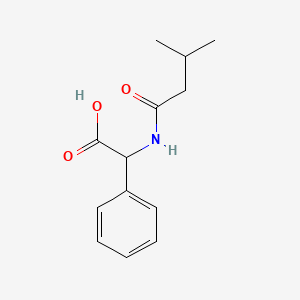
![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)